7-propyl-2,3-dihydro-1H-indole
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Overview
Description
7-propyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method includes the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-propyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substituents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
7-propyl-2,3-dihydro-1H-indole has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a wide range of biological activities.
2,3-dihydro-1H-indole: A closely related compound with similar chemical properties.
7-propylindole: Another derivative with distinct biological activities.
Uniqueness
7-propyl-2,3-dihydro-1H-indole is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
7-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h3,5-6,12H,2,4,7-8H2,1H3 |
InChI Key |
VICHOGVZARRRJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=C1NCC2 |
Origin of Product |
United States |
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